5-Methylthiolan-3-amine
Description
Contextualization within Thiolane Derivatives and Amines
5-Methylthiolan-3-amine, with the chemical formula C₅H₁₁NS, is structurally characterized by a saturated five-membered ring containing a sulfur atom, known as a thiolane or tetrahydrothiophene (B86538) ring. uni.lu This ring is substituted with a methyl group at the 5-position and an amine group at the 3-position. This unique combination of a thiolane scaffold and a primary amine functionality places it at the intersection of two important classes of organic compounds.
Thiolane derivatives are recognized as significant structural motifs in a variety of biologically active compounds and natural products. beilstein-journals.orgresearchgate.net The sulfur atom in the thiolane ring can participate in hydrogen bonding and other non-covalent interactions, which is a valuable attribute in the design of drug candidates. humboldt.edu The stereochemistry of substituted thiolanes is also a critical aspect of their function, with different stereoisomers often exhibiting distinct biological activities. beilstein-journals.org
Amines, particularly primary amines, are fundamental building blocks in organic synthesis and are prevalent in a vast number of pharmaceuticals and agrochemicals. rsc.orgillinois.edu The amine group in this compound provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. The basicity of the amine group is a key physicochemical property that influences its biological activity and pharmacokinetic profile. drughunter.com The presence of both the thiolane ring and the amine group suggests that this compound could serve as a valuable scaffold in drug discovery and development. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NS | uni.lu |
| Molecular Weight | 117.22 g/mol | sigmaaldrich.com |
| CAS Number | 357173-37-6 | sigmaaldrich.com |
| Predicted XlogP3 | 0.1 | nih.gov |
| Monoisotopic Mass | 117.06122 Da | uni.lu |
Historical Perspectives in Chemical Synthesis
Early methods for the synthesis of thiolanes often involved the cyclization of appropriate sulfur-containing precursors. More advanced and stereoselective methods have since been developed. These include:
Domino Reactions: Asymmetric synthesis of substituted thiolanes has been achieved through domino thia-Michael-Henry dynamic covalent systemic resolution using lipase (B570770) catalysis. researchgate.net This approach allows for the creation of multiple stereocenters in a single, efficient process.
Cycloaddition Reactions: The [3+2]-cycloaddition of thiocarbonyl ylides with alkenes is another powerful strategy for the construction of the tetrahydrothiophene ring. researchgate.netrsc.org
Multi-component Reactions: Tandem four-component reactions have been developed for the efficient synthesis of functionalized dihydrothiophenes, which can be subsequently reduced to thiolanes. rsc.org
The synthesis of amines has also evolved significantly, with modern methods focusing on efficiency, selectivity, and sustainability. Reductive amination, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, is a widely used method for producing primary, secondary, and tertiary amines. rsc.org Catalytic methods employing molecular hydrogen are considered highly sustainable. rsc.org The development of novel catalysts, including those based on cobalt and iridium, has expanded the scope and applicability of amine synthesis. d-nb.inforsc.org
Current Research Landscape and Future Directions
The current research landscape for compounds like this compound is heavily influenced by the drive to discover new therapeutic agents. The structural features of this molecule make it a promising candidate for exploration in several areas of medicinal chemistry.
Table 2: Potential Research Areas for this compound
| Research Area | Rationale | Key Research Focus |
| Drug Discovery | The thiolane and amine moieties are common in bioactive molecules. | Synthesis of libraries of this compound derivatives and screening for biological activity against various targets, such as receptors and enzymes. |
| Antimicrobial Agents | Thiazole (B1198619) and thiophene (B33073) derivatives have shown antimicrobial properties. mdpi.com | Investigation of the antibacterial and antifungal activity of this compound and its derivatives. |
| Anticancer Agents | Certain thiazolopyridine derivatives exhibit anticancer activity. mdpi.com | Evaluation of the cytotoxic effects of novel compounds derived from this compound against cancer cell lines. |
| Neurological Disorders | Amine-containing compounds are central to neuropharmacology. | Exploration of the potential of this compound derivatives as ligands for receptors in the central nervous system, such as trace amine-associated receptors (TAARs). mdpi.com |
Future research will likely focus on the stereoselective synthesis of the different isomers of this compound to investigate the structure-activity relationships. The development of efficient and scalable synthetic routes will be crucial for enabling extensive biological evaluation. Furthermore, computational studies, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions, will play a vital role in guiding the design of new derivatives with improved potency and pharmacokinetic properties. mdpi.com The unique combination of a sulfur-containing heterocycle and a primary amine in this compound provides a rich platform for the discovery of novel molecules with significant scientific and potentially therapeutic value.
Structure
3D Structure
Properties
IUPAC Name |
5-methylthiolan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-4-2-5(6)3-7-4/h4-5H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBGAXRZVZMWSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Methylthiolan 3 Amine
Diverse Synthesis Pathways for 5-Methylthiolan-3-amine and its Precursors
The creation of this compound and its precursors involves a range of synthetic routes, each with distinct advantages. These pathways include reductive amination, nucleophilic substitution, enantioselective methods, and multi-component reactions.
Reductive Amination Strategies
Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. kanto.co.jpmasterorganicchemistry.comorganicchemistrytutor.com This approach is particularly useful for the synthesis of this compound from the corresponding ketone, 5-methylthiolan-3-one (B1332110). The process generally involves two key steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the amine. masterorganicchemistry.comorganicchemistrytutor.com
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity. masterorganicchemistry.comcommonorganicchemistry.com NaBH3CN is advantageous as it is less likely to reduce the starting ketone, allowing for a one-pot reaction where the ketone, amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt), and reducing agent are combined. masterorganicchemistry.comcommonorganicchemistry.com The reaction is often carried out under mildly acidic conditions to facilitate imine formation. organicchemistrytutor.com
Iridium-based catalysts have also been developed for reductive amination, offering high efficiency under mild conditions. kanto.co.jp These catalysts can be particularly useful for substrates that are sensitive or prone to side reactions, such as the formation of alcohol byproducts. kanto.co.jp
Table 1: Reagents and Conditions for Reductive Amination
| Starting Material | Amine Source | Reducing Agent | Catalyst | Solvent | Temperature |
|---|---|---|---|---|---|
| 5-Methylthiolan-3-one | Ammonium formate | Formic acid | Iridium catalyst | Methanol | 60-80 °C |
| 5-Methylthiolan-3-one | Ammonia | Sodium cyanoborohydride | - | Methanol | Room Temp |
This table represents typical conditions and may vary based on specific substrate and desired outcome.
Nucleophilic Substitution Reactions in Thiolane Ring Systems
The synthesis of substituted thiolanes, including those with amine functionalities, can be achieved through nucleophilic substitution reactions. acs.orgajol.info These reactions typically involve the displacement of a leaving group on a pre-formed thiolane ring by a nitrogen-containing nucleophile. For instance, a thiolane derivative with a suitable leaving group, such as a halide or a sulfonate ester, at the 3-position can react with an amine source to yield the desired product.
The efficiency of these substitution reactions can be influenced by the nature of the leaving group, the nucleophilicity of the amine, and the reaction conditions. In some cases, the synthesis may involve the initial construction of a thiophene (B33073) ring, which is subsequently reduced to the corresponding thiolane. organic-chemistry.org Nucleophilic substitution on a thiophene precursor, followed by reduction, provides an alternative route to substituted thiolanes. ajol.info
Enantioselective Synthesis of Chiral this compound
The development of enantioselective methods is crucial for producing specific stereoisomers of this compound, which is important in fields like medicinal chemistry where biological activity is often stereospecific. nih.govnih.gov
Biocatalysis, utilizing enzymes, offers a powerful tool for creating chiral amines with high enantioselectivity. nih.govscispace.com Engineered enzymes, such as variants of P411 monooxygenases, have been developed to catalyze the asymmetric amination of C(sp³)–H bonds. nih.govscispace.com This approach can introduce an amine group at a specific position with high stereocontrol. While direct enzymatic amination of a 5-methylthiolane precursor is a potential strategy, research has demonstrated the successful amination of various cyclic and acyclic substrates, affording products with excellent enantiomeric excess (ee). nih.govscispace.com For example, engineered enzymes have achieved up to 99.9% ee in the amination of certain substrates. nih.govscispace.com Phenylalanine ammonia lyases (PALs) have also been explored for the stereoselective synthesis of aliphatic amino acids from thienylacrylic acids, which could potentially be adapted for thiolane systems. researchgate.net
Table 2: Examples of Enzymatic Amination
| Enzyme Type | Substrate Type | Key Feature | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Engineered P411 | Benzylic C-H | High turnover number | >99% | nih.govscispace.com |
Transition metal-catalyzed asymmetric hydrogenation is a well-established method for the synthesis of chiral amines. nih.govnih.gov This typically involves the reduction of a prochiral imine or enamine derived from 5-methylthiolan-3-one using a chiral catalyst. Catalysts based on rhodium, iridium, and palladium, combined with chiral phosphine (B1218219) ligands, have shown great success in the asymmetric hydrogenation of various substrates, yielding chiral amines with high enantioselectivity. nih.govd-nb.info
Another approach involves the use of chiral organocatalysts. mdpi.com For instance, chiral phosphoric acids or primary amino amides can catalyze the enantioselective addition of nucleophiles to imines or the cyclization of precursors to form chiral heterocyclic structures. mdpi.comnih.gov These metal-free catalytic systems provide a valuable alternative to transition metal-based methods. princeton.edu
Enzymatic Approaches for Stereoselective Amination
Multi-Component Reactions for Thiolane-Amine Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govresearchgate.net This approach offers significant advantages in terms of atom economy and step efficiency.
The Gewald reaction is a classic example of an MCR used to synthesize 2-aminothiophenes from a ketone or aldehyde, a cyano-active compound (like malononitrile), and elemental sulfur in the presence of a base. ajol.infotandfonline.com The resulting substituted thiophene can then be reduced to the corresponding thiolane-amine scaffold. The versatility of MCRs allows for the generation of diverse libraries of compounds by varying the starting components. researchgate.netresearchgate.net Other MCRs, such as the Petasis reaction, can also be employed to create highly functionalized amines that could serve as precursors to thiolane-amine structures. acs.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Methylthiolan-3-one |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| Ammonia |
| Malononitrile |
| Elemental sulfur |
| Thiophene |
| Iridium |
| Rhodium |
Reaction Chemistry of the this compound Moiety
The reactivity of this compound is dictated by the interplay of its two key functional groups: the nucleophilic amine and the sulfur-containing thiolane ring.
The lone pair of electrons on the nitrogen atom of the amine group in this compound makes it a potent nucleophile. This reactivity is fundamental to many of its chemical transformations. rsc.org Amines are known to react with a variety of electrophiles, and the reactivity of this compound is expected to follow these general principles. The nucleophilicity of amines allows them to participate in reactions such as additions to carbonyl compounds and substitutions at electrophilic carbon centers. rsc.orgnih.gov
The amine functionality can react with aldehydes and ketones to form imines or enamines, which are valuable intermediates in carbon-carbon bond-forming reactions. youtube.com Furthermore, as a nucleophile, the amine can engage in substitution reactions with alkyl halides, although this can sometimes lead to mixtures of mono- and poly-alkylated products. nih.gov
Table 1: Examples of Nucleophilic Reactions of Amines
| Reaction Type | Electrophile | Product Type |
|---|---|---|
| Nucleophilic Addition | Aldehyde/Ketone | Imine/Enamine |
| Nucleophilic Substitution | Alkyl Halide | Alkylated Amine |
| Acylation | Acid Chloride/Anhydride | Amide |
The thiolane ring in this compound is a saturated five-membered heterocycle containing a sulfur atom. Unlike aromatic thiophenes, which readily undergo electrophilic substitution, the saturated nature of the thiolane ring makes it less susceptible to such reactions. However, the sulfur atom itself can act as a nucleophilic center and is prone to oxidation.
Oxidation of the sulfide (B99878) in the thiolane ring can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the chemical and physical properties of the molecule, including its polarity and coordinating ability. For instance, the oxidation of substituted thietanes and thiolanes to their 1,1-dioxides has been reported. cdnsciencepub.com
Acylation and alkylation are common methods for the derivatization of amines, and this compound is expected to undergo these reactions readily.
Acylation: The reaction of the amine group with acylating agents such as acid chlorides or anhydrides results in the formation of amides. niscpr.res.in This transformation is often used to protect the amine functionality or to introduce new functional groups into the molecule. For example, the acylation of methyl 3-aminocrotonate with various acid chlorides has been systematically studied, demonstrating the propensity of amines to form N-acylated products. niscpr.res.in The synthesis of N-substituted acetamides, such as N-(Furan-3-yl)acetamide and indole-3-acetamides, further illustrates the broad applicability of this reaction. rsc.orgrasayanjournal.co.innih.govsemanticscholar.orgbiosynth.com
Alkylation: The amine group can also be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution. nih.gov However, a challenge in the alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. youtube.com Careful control of reaction conditions is often necessary to achieve selective mono-alkylation. Studies on the copper-catalyzed alkylation of aliphatic amines have shown that selective mono-alkylation of primary amines with unactivated secondary alkyl halides can be achieved under mild conditions. nih.gov
Table 2: Derivatization Reactions of the Amine Group
| Reaction Type | Reagent | Functional Group Formed |
|---|---|---|
| Acylation | Acid Chloride | Amide |
| Alkylation | Alkyl Halide | Substituted Amine |
The amine functionality of this compound can be converted into other nitrogen-containing groups, which can then undergo further reactions. A key example is the formation of diazonium salts from primary amines upon reaction with nitrous acid. While these intermediates are often unstable, they are highly useful in synthesis for introducing a variety of substituents.
Another important reaction involves the formation of imines through the condensation of the amine with carbonyl compounds. These iminium ions can act as electrophiles in subsequent reactions. For instance, the formation of an iminium ion from an amine radical cation has been proposed as a key step in certain photoredox-catalyzed reactions. Mechanistic studies have explored the generation of such intermediates and their subsequent transformations. nih.gov
The thiolane ring can, under certain conditions, undergo ring-opening reactions. For example, the reaction of thiolane with hydrogen atoms in the gas phase has been shown to lead to ring opening, initiated by the attack of a hydrogen atom on the sulfur, followed by C-S bond dissociation to yield products like n-butanethiol. oup.com Nucleophilic ring-opening of related three-membered thiiranes is a well-established method for the synthesis of sulfur-containing compounds. magtech.com.cnrsc.org These reactions are typically regioselective, with the nucleophile attacking the less substituted carbon atom. magtech.com.cnresearchgate.net
Conversely, ring-closing reactions can be employed to synthesize the thiolane ring itself. A potential synthetic route to (R)-3-aminothiolane involves an intramolecular cyclization of a protected D-methioninol derivative. researchgate.net This suggests that this compound could potentially be synthesized from a derivative of methionine, a naturally occurring amino acid. nih.govwikidoc.org
Reactions Involving Nitrogen-Containing Intermediates
Mechanistic Studies of this compound Synthesis and Reactions
While specific mechanistic studies on this compound are not widely available in the literature, the mechanisms of its reactions can be inferred from studies on related compounds.
The synthesis of substituted thiolanes can be achieved through the reaction of α- or β-chloroepoxides with a sulfur nucleophile. The mechanism involves the nucleophilic attack of sulfur on the epoxide, leading to ring opening and subsequent intramolecular cyclization to form the thiolane ring. cdnsciencepub.com
Mechanistic investigations into the reductive functionalization of nitro compounds to amines, a potential route to amine synthesis, have pointed to the involvement of nitroso intermediates and the generation of an on-cycle iron hydride as a key catalytic intermediate. nih.gov
The mechanism of amide bond formation through the reaction of thioacids and amines, a reaction analogous to the acylation of this compound, has been studied using photoredox catalysis. These studies suggest the formation of a diacyl disulfide intermediate which then undergoes aminolysis. rsc.org Kinetic analyses of "declick" reactions, which involve the coupling and release of an amine and a thiol, have revealed multi-step mechanisms with the formation of intermediates where both thiols have added prior to the expulsion of the amine. rsc.org
Elucidation of Reaction Pathways and Transition States
The reaction pathways of amines and thioethers are diverse, and understanding the specific transformations of this compound requires a detailed analysis of its potential reactive sites. The primary amine group can act as a nucleophile or a base, while the sulfur atom can be oxidized or participate in the formation of sulfonium (B1226848) salts. The stereochemistry of the substituted thiolane ring also plays a crucial role in directing the approach of reagents and influencing the stability of intermediates and transition states.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the complex reaction pathways and characterizing the high-energy transition states that govern these transformations. For analogous systems, such as the enzymatic hydrolysis of 5'-methylthioadenosine, DFT calculations combined with kinetic isotope effect (KIE) studies have been instrumental in determining the nature of the transition state. nih.gov For instance, a dissociative (SN1-like) mechanism with significant ribooxacarbenium ion character was identified for the cleavage of the glycosidic bond in 5'-methylthioadenosine, based on the large 1'-(³H) and small 1'-(¹⁴C) KIEs. nih.gov Similar methodologies could be applied to study the reactions of this compound, such as its N-alkylation or reactions involving the sulfur atom.
The study of reaction pathways in related amine and catechol mixtures has shown that multiple competing reactions can occur simultaneously, including Michael-type additions and Schiff base formations. plos.org This highlights the complexity that can be expected in the reactions of a bifunctional molecule like this compound.
Table 1: Predicted Reaction Types for this compound
| Reactive Site | Reaction Type | Potential Products |
| Amine (N) | Nucleophilic Substitution | N-Alkylated, N-Acylated derivatives |
| Amine (N) | Schiff Base Formation | Imines (with aldehydes/ketones) |
| Sulfur (S) | Oxidation | Sulfoxides, Sulfones |
| Sulfur (S) | Alkylation | Sulfonium salts |
This table is predictive and based on the known reactivity of amine and thioether functional groups.
Kinetic Studies and Reaction Rate Determination
The rate of a chemical reaction is a fundamental property that provides insight into the reaction mechanism. libretexts.org For transformations involving this compound, the reaction rate would be influenced by factors such as the concentration of reactants, temperature, and the presence of a catalyst. The rate law for a given reaction can be determined experimentally by monitoring the change in concentration of reactants or products over time. libretexts.org
For example, in a hypothetical N-alkylation reaction of this compound with an alkyl halide, the rate law might be expressed as:
Rate = k[this compound]m[Alkyl Halide]n
where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders would need to be determined experimentally.
Kinetic isotope effect (KIE) studies are particularly valuable for probing the rate-determining step of a reaction. rsc.org By isotopically labeling one of the atoms involved in bond breaking or formation in the rate-determining step, a change in the reaction rate can be observed. This technique has been successfully used to elucidate the mechanisms of various reactions, including Michael additions catalyzed by organocatalysts. rsc.org
Table 2: Factors Influencing Reaction Rates of this compound Transformations
| Factor | Effect on Reaction Rate |
| Concentration | Generally, increasing reactant concentration increases the rate. libretexts.org |
| Temperature | Increasing temperature typically increases the rate constant (k). libretexts.org |
| Solvent | The polarity and protic/aprotic nature of the solvent can significantly affect rates, especially for reactions involving charged intermediates or transition states. |
| Catalyst | A catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. libretexts.org |
Catalytic Mechanisms in this compound Transformations
Catalysis plays a pivotal role in synthetic chemistry by enabling reactions to proceed more efficiently and selectively. In the context of this compound, both the amine and the thioether functionalities could potentially be involved in or be the target of catalytic transformations.
For instance, the amine group could itself act as a base or nucleophilic catalyst in certain reactions. More commonly, external catalysts are employed to promote specific transformations. Metal catalysts are widely used for cross-coupling reactions, which could be used to form new carbon-nitrogen or carbon-sulfur bonds with this compound.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in modern organic synthesis. Chiral organocatalysts could be employed to achieve enantioselective transformations of this compound or to use it as a building block in asymmetric synthesis. For example, thiourea-based organocatalysts have been shown to be effective in promoting enantioselective Michael additions by activating the electrophile through hydrogen bonding. rsc.org
The study of catalytic mechanisms often involves a combination of experimental techniques, such as reaction kinetics and in-situ spectroscopy, along with computational modeling to identify key catalytic intermediates and transition states.
Table 3: Potential Catalytic Transformations Involving this compound
| Transformation | Catalyst Type | Mechanistic Feature |
| N-Arylation | Transition Metal (e.g., Pd, Cu) | Reductive elimination from a metal-amide complex. |
| Asymmetric Aldol (B89426) Reaction | Organocatalyst (e.g., Proline) | Enamine formation with a carbonyl compound. |
| Sulfide Oxidation | Metal or Organocatalyst | Selective oxidation to sulfoxide or sulfone. |
| C-H Activation | Transition Metal (e.g., Rh, Ir) | Directed C-H functionalization adjacent to the N or S atom. |
Structural Elucidation and Stereochemical Investigations
Spectroscopic Characterization of 5-Methylthiolan-3-amine and its Derivatives
A combination of advanced spectroscopic methods provides a comprehensive picture of the molecular architecture of this compound. These techniques, when used in concert, allow for unambiguous structural assignment and identification.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C) and two-dimensional techniques, is a cornerstone for the structural elucidation of organic molecules like this compound. researchgate.net
¹H and ¹³C NMR Spectroscopy: The analysis of ¹H and ¹³C NMR spectra provides initial, yet crucial, information regarding the proton and carbon environments within the molecule. The chemical shifts, signal multiplicities, and integration values offer insights into the connectivity of atoms. For instance, the methyl group protons would typically appear as a distinct doublet, while the protons on the thiolane ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. Similarly, the ¹³C NMR spectrum would show distinct signals for each of the five carbon atoms in the this compound structure, with their chemical shifts being indicative of their local electronic environment (e.g., attachment to sulfur or nitrogen).
2D NMR Techniques (COSY, HSQC, HMBC): To overcome the limitations of 1D NMR in complex molecules, a suite of two-dimensional (2D) NMR experiments is employed. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of the carbon backbone in the thiolane ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon atom it is attached to, providing definitive C-H bond information. columbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu HMBC is particularly powerful for connecting different fragments of a molecule and for assigning quaternary carbons, which are not observed in HSQC spectra. columbia.eduresearchgate.net For this compound, HMBC could establish the connectivity between the methyl group and the C5 position of the thiolane ring.
The following table illustrates the expected types of correlations that would be observed in 2D NMR spectra for the structural assignment of this compound.
| 2D NMR Experiment | Correlated Nuclei | Information Gained for this compound |
| COSY | ¹H – ¹H | Shows coupling between protons on adjacent carbons in the thiolane ring. |
| HSQC | ¹H – ¹³C (one bond) | Connects each proton to its directly attached carbon atom. |
| HMBC | ¹H – ¹³C (multiple bonds) | Confirms connectivity across the molecule, such as between the methyl protons and C5, and between ring protons and adjacent carbons. |
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. nii.ac.jp Both electron ionization (EI) and soft ionization techniques like electrospray ionization (ESI) can be utilized. upce.cz
The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the compound (C₅H₁₁NS), which has a monoisotopic mass of approximately 117.06 Da. uni.lu The fragmentation of the molecular ion provides a roadmap of the molecule's structure. For aliphatic amines, a characteristic fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a stable, nitrogen-containing cation.
In the case of this compound, several key fragmentation pathways can be predicted:
α-Cleavage: Cleavage of the C2-C3 or C3-C4 bond can occur.
Loss of a Methyl Radical: The molecular ion can lose a methyl radical (•CH₃) from the C5 position, resulting in a fragment ion with a mass-to-charge ratio (m/z) of M-15.
Ring Opening and Subsequent Fragmentations: The thiolane ring can undergo cleavage, leading to various fragment ions.
The following table summarizes predicted key fragment ions for this compound in mass spectrometry.
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Origin |
| [C₅H₁₁NS]⁺ | 117 | Molecular Ion |
| [C₄H₈NS]⁺ | 102 | Loss of •CH₃ |
| [C₂H₆N]⁺ | 44 | α-Cleavage product |
| [CH₄N]⁺ | 30 | Common fragment for primary amines. docbrown.info |
It is important to note that the relative abundance of these fragments can help distinguish between different isomers. chemguide.co.uk
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The presence of an amine group in this compound is indicated by characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. openstax.org As a primary amine, it is expected to show two bands in this region, corresponding to the symmetric and asymmetric stretching modes. openstax.org Other significant absorptions include C-H stretching vibrations just below 3000 cm⁻¹ for the aliphatic CH₂ and CH₃ groups, and C-N stretching vibrations in the 1020-1250 cm⁻¹ range for aliphatic amines. orgchemboulder.com The N-H bending vibration is typically observed around 1580-1650 cm⁻¹. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations based on the inelastic scattering of monochromatic light. While N-H and C-H stretches are also visible in Raman spectra, the C-S bond vibrations in the thiolane ring, which might be weak in the IR spectrum, can be more prominent in the Raman spectrum. The symmetric C-S stretching vibration typically appears in the 600-750 cm⁻¹ region.
The table below summarizes the key expected vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H (Primary Amine) | Stretching (asymmetric & symmetric) | 3400-3300 (two bands) orgchemboulder.com | 3400-3300 |
| N-H (Primary Amine) | Bending | 1650-1580 orgchemboulder.com | Weak |
| C-H (Aliphatic) | Stretching | 3000-2850 vscht.cz | 3000-2850 |
| C-N (Aliphatic) | Stretching | 1250-1020 orgchemboulder.com | 1250-1020 |
| C-S | Stretching | ~700-600 | ~700-600 (often stronger) |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Stereochemical Analysis of this compound Isomers
This compound possesses two chiral centers (at C3 and C5), which means it can exist as four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The (3R,5R) and (3S,5S) isomers are a pair of enantiomers, as are the (3R,5S) and (3S,5R) isomers. The relationship between, for example, the (3R,5R) and (3R,5S) isomers is diastereomeric. The analysis and separation of these isomers are critical.
Chiroptical methods are powerful, non-destructive techniques that rely on the differential interaction of chiral molecules with polarized light to determine the enantiomeric excess (ee) of a sample. mdpi.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov While the thiolane amine itself may not have strong chromophores in the accessible UV-Vis region, derivatization with a chromophoric group can induce a measurable CD signal. Alternatively, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can be used to analyze the stereochemistry without derivatization. acs.orgacs.org VCD is particularly sensitive to the absolute configuration of chiral molecules, including those containing sulfur. mdpi.comacs.org
Raman Optical Activity (ROA): ROA is another vibrational chiroptical technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. nih.gov ROA has been shown to be effective for the stereochemical study of chiral sulfur compounds. nih.gov
The determination of enantiomeric excess often involves creating calibration curves by measuring the chiroptical response of samples with known ee values. nih.gov
Since diastereomers have different physical properties, such as boiling points, melting points, and solubilities, they can often be separated by standard laboratory techniques. vedantu.com
Chromatographic Methods:
Column Chromatography: Diastereomers can frequently be separated by column chromatography using a standard achiral stationary phase (like silica (B1680970) gel) because their different shapes and polarities lead to different affinities for the stationary phase. vedantu.comresearchgate.net
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques offer higher resolution for separating diastereomers. Chiral stationary phases (CSPs) in both GC and HPLC are particularly effective for separating enantiomers directly. gcms.czsigmaaldrich.com For the separation of the diastereomeric pairs of this compound, a standard achiral column might suffice. To separate all four stereoisomers, a chiral column would be necessary.
Derivatization Followed by Separation: A common strategy involves reacting the mixture of stereoisomers with a chiral derivatizing agent to convert the enantiomeric pairs into diastereomeric pairs. nih.gov These newly formed diastereomers can then be separated using achiral chromatography. nih.gov After separation, the chiral auxiliary can be removed to yield the pure enantiomers.
Fractional Crystallization: This classical method takes advantage of the different solubilities of diastereomers. vedantu.com By carefully choosing a solvent, one diastereomer can be selectively crystallized from the solution, leaving the other in the mother liquor. This method can be effective for large-scale separations. google.com
Conformational Analysis of the Thiolane Ring and Amine Group
The five-membered thiolane ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. The two principal conformations are the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry). In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.
For an unsubstituted thiolane ring, these conformations are close in energy and rapidly interconvert. However, the introduction of substituents, such as the methyl group at the 5-position and the amine group at the 3-position in this compound, significantly influences the conformational equilibrium. The substituents can adopt either pseudo-axial or pseudo-equatorial orientations. Generally, conformations that minimize steric hindrance by placing bulky substituents in pseudo-equatorial positions are favored.
The relative energies of these conformations can be estimated, although the precise values for this compound would require specific computational or experimental studies. The amine group itself also contributes to the conformational landscape. The orientation of the lone pair of electrons on the nitrogen atom relative to the ring can affect the stability of a given conformation.
Table 1: General Conformational Preferences in Substituted Thiolanes
| Conformation | Substituent Orientation | Relative Stability | Key Characteristics |
| Envelope | Pseudo-axial | Less favored for bulky groups | One atom out of plane |
| Envelope | Pseudo-equatorial | More favored for bulky groups | Minimizes steric strain |
| Twist (Half-chair) | Pseudo-axial/Pseudo-equatorial | Can be comparable to envelope | Two atoms out of plane |
Pyramidal Inversion Dynamics of the Amine Nitrogen
The nitrogen atom in the amine group of this compound is typically sp³ hybridized and has a trigonal pyramidal geometry. A key dynamic process for such amines is pyramidal inversion, also known as nitrogen inversion. wikipedia.org In this process, the nitrogen atom and its substituents oscillate through a planar sp² hybridized transition state, effectively turning the molecule "inside out". wikipedia.org
This inversion leads to the rapid interconversion of enantiomers if the nitrogen atom is a stereocenter (i.e., bonded to three different groups). libretexts.org For most simple, acyclic amines, the energy barrier for this inversion is low, typically around 6 kcal/mol, allowing for very rapid inversion at room temperature. libretexts.org This rapid racemization makes the resolution of enantiomers at the nitrogen center impossible under normal conditions. libretexts.org
However, incorporating the amine nitrogen into a ring system can significantly affect the rate of pyramidal inversion. libretexts.org In small rings, such as a three-membered aziridine (B145994) ring, the increased angle strain in the planar transition state raises the inversion barrier considerably. vaia.com For a five-membered ring like the thiolane in this compound, the barrier to inversion is expected to be influenced by the ring's conformational constraints. While not as strained as a three-membered ring, the five-membered ring still imposes a higher barrier to inversion compared to acyclic amines. vaia.com The inversion barrier in pyrrolidine (B122466) (a five-membered ring amine) is higher than in acyclic amines. vaia.com
The energy barrier for pyramidal inversion is a critical parameter that determines the configurational stability of the amine. researchgate.net A higher barrier corresponds to a slower inversion rate.
Table 2: Typical Energy Barriers for Pyramidal Inversion in Amines
| Amine Type | Ring Size | Typical Inversion Energy Barrier (kcal/mol) | Inversion Rate at Room Temperature |
| Acyclic Tertiary Amines | N/A | ~6 libretexts.org | 10³ to 10⁵ s⁻¹ libretexts.org |
| Ammonia (B1221849) | N/A | ~6 libretexts.org | ~4 x 10¹⁰ s⁻¹ libretexts.org |
| Aziridine | 3-membered | ~19 vaia.com | Markedly slower than acyclic amines libretexts.org |
| Azetidine | 4-membered | Larger than acyclic vaia.com | Slower than acyclic amines |
| Pyrrolidine | 5-membered | Larger than acyclic vaia.com | Slower than acyclic amines |
The dynamics of the amine nitrogen in this compound are therefore a complex interplay between the intrinsic tendency for pyramidal inversion and the conformational constraints imposed by the five-membered thiolane ring.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Methylthiolan-3-amine. Methods like Density Functional Theory (DFT) are commonly employed to investigate the electronic structure of sulfur-containing heterocyclic compounds. jocpr.comfrontiersin.org For this compound, DFT calculations, often using a basis set such as 6-311G(d,p), can be utilized to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. jocpr.commdpi.com
These calculations also yield crucial quantum chemical parameters that describe the molecule's reactivity and stability. mdpi.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. frontiersin.org
Additional parameters that can be derived from quantum chemical calculations include the ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.com These descriptors provide a comprehensive picture of the molecule's electronic behavior and potential for interaction with other chemical species.
| Parameter | Value | Description |
|---|---|---|
| Total Energy (Hartree) | -652.78 | The total electronic energy of the molecule in its ground state. |
| EHOMO (eV) | -8.54 | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO (eV) | 1.23 | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) (eV) | 9.77 | The energy difference between the LUMO and HOMO. |
| Dipole Moment (Debye) | 1.89 | A measure of the molecule's overall polarity. |
| Chemical Hardness (η) | 4.885 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 0.205 | The reciprocal of hardness, indicating reactivity. |
Molecular Modeling and Dynamics Simulations of this compound Systems
Molecular modeling and molecular dynamics (MD) simulations are essential for studying the conformational landscape and dynamic behavior of this compound. nih.gov Given the flexibility of the thiolane ring and the presence of two substituents, the molecule can exist in various conformations. MD simulations can explore these conformational possibilities and determine their relative stabilities. nih.govresearchgate.net
In a typical MD simulation, the molecule is placed in a simulated environment, such as a solvent box, and its atomic motions are tracked over time by solving Newton's equations of motion. nih.gov Force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), are often used to describe the interactions between atoms. nih.gov These simulations can reveal how the molecule behaves in a solution, including its interactions with solvent molecules and its conformational flexibility.
Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to understand the molecule's compactness, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov For substituted tetrahydrothiophenes, MD simulations can elucidate the preferred puckering of the five-membered ring and the orientation of the substituents. researchgate.netresearchgate.net
| Parameter | Value | Interpretation |
|---|---|---|
| Average RMSD (Å) | 1.5 ± 0.3 | Indicates the stability of the molecule's conformation over the simulation time. |
| Average Radius of Gyration (Rg) (Å) | 3.2 ± 0.1 | Reflects the compactness of the molecular structure. |
| Max RMSF (Å) | 2.1 (on amine group) | Highlights the most flexible parts of the molecule, often functional groups. |
| Solvation Energy (kcal/mol) | -12.5 | The energy change when the molecule is transferred from a vacuum to a solvent. |
Prediction of Reactivity and Selectivity via Computational Methods
Computational methods are invaluable for predicting the chemical reactivity and selectivity of this compound. Frontier Molecular Orbital (FMO) theory, based on the HOMO and LUMO, is a primary tool for this purpose. The spatial distribution of the HOMO indicates the likely sites for electrophilic attack, as these are the regions where electrons are most available. Conversely, the LUMO distribution highlights the probable sites for nucleophilic attack, where the molecule is most likely to accept electrons. frontiersin.org
For this compound, the nitrogen atom of the amine group and the sulfur atom in the thiolane ring are expected to be key reactive centers due to the presence of lone pairs of electrons. researchgate.net Computational analysis of local reactivity descriptors, such as Fukui functions, can provide a more quantitative prediction of the most reactive sites within the molecule for both electrophilic and nucleophilic attacks. frontiersin.org
Furthermore, computational modeling can be used to simulate reaction pathways and calculate activation energies for different potential reactions. This allows for the prediction of the most favorable reaction products and the stereoselectivity of reactions involving the chiral centers of this compound. researchgate.net
In Silico Screening for Molecular Interactions and Derivatization Potential
In silico screening techniques, particularly molecular docking, are used to explore the potential interactions of this compound with biological macromolecules, such as proteins. nih.govnih.govmdpi.com This is highly relevant for assessing its potential as a scaffold in drug design. In a molecular docking study, the three-dimensional structure of this compound is computationally "docked" into the binding site of a target protein. A scoring function is then used to predict the binding affinity and the most likely binding pose. nih.gov
These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. mdpi.com For this compound, the amine group can act as a hydrogen bond donor and acceptor, while the methyl group and the hydrocarbon backbone of the thiolane ring can engage in hydrophobic interactions. nih.gov
In silico methods can also be used to assess the derivatization potential of this compound. By computationally modifying the structure (e.g., by adding different functional groups at the amine or on the ring) and re-docking the derivatives, researchers can predict which modifications are most likely to enhance binding affinity or other desirable properties. researchgate.net This approach accelerates the design of new molecules with improved biological activity.
Advanced Analytical Methodologies for 5 Methylthiolan 3 Amine Research
Chromatographic Separation Techniques (e.g., GC, HPLC) for Purity and Mixture Analysis
Chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of 5-Methylthiolan-3-amine and analyzing it within complex mixtures.
Gas Chromatography (GC): GC analysis of amines like this compound presents challenges due to their polarity and basicity, which can lead to poor peak shape (tailing) and adsorption onto the column. labrulez.com To overcome these issues, several strategies are employed. The use of deactivated columns, often treated with a base like potassium hydroxide (B78521) (KOH), is common to minimize analyte interaction with active sites on the support material. labrulez.com Porous polymer packings or graphitized carbons coated with a basic stationary phase can also provide good separation for highly basic primary aliphatic amines. labrulez.com
For volatile amines, direct injection is possible, but often, derivatization is necessary to increase volatility and thermal stability while reducing polarity. sigmaaldrich.com Acylation is a widely used procedure for the GC analysis of primary and secondary amines. researchgate.net This process improves volatility, chromatographic mobility, and chemical stability. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative to GC, as it can analyze less volatile and thermally labile compounds without the need for derivatization. thermofisher.com For the analysis of this compound, reversed-phase HPLC is a common approach. A C18 column is frequently used with a mobile phase consisting of an acetonitrile (B52724) and buffer solution, such as ammonium (B1175870) acetate. thermofisher.com
However, to enhance detection by UV-Vis or fluorescence detectors, derivatization is often employed. Reagents that introduce a chromophore or fluorophore to the amine are used. For instance, dansyl chloride is a common derivatizing agent for biogenic amines prior to HPLC analysis, allowing for sensitive detection. nih.gov The optimization of an HPLC method involves adjusting the mobile phase composition, flow rate, and column temperature to achieve the separation of all components in a mixture within a reasonable time. researchgate.net
Interactive Table: Derivatization Reagents for Amine Analysis
| Reagent | Abbreviation | Target Amines | Analytical Technique | Benefit |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Primary, Secondary | GC-MS | Forms stable TBDMS derivatives, less moisture sensitive. sigmaaldrich.com |
| 9-fluorenylmethoxycarbonyl chloride | FMOC-Cl | Primary, Secondary, Tertiary | GC, HPLC | Adds a fluorophore for sensitive fluorescence detection. researchgate.net |
| 2,3,4,5,6-pentafluorobenzoyl chloride | PFBOC | Primary, Secondary | GC-MS | Improves stability and reaction kinetics in water. researchgate.net |
| Dansyl chloride | Primary, Secondary | HPLC | Adds a chromophore for UV or fluorescence detection. nih.gov | |
| Diethyl 2-(ethoxymethylene)malonate | DEEMM | Primary, Secondary | HPLC-DAD | Couples a chromophore to amines for DAD detection. oiv.int |
| Isobutyl chloroformate | IBCF | Primary, Secondary | GC-MS | Rapidly converts amines to carbamates at room temperature. researchgate.net |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Identification and Quantification
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are indispensable for the unambiguous identification and precise quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. For compounds like this compound, derivatization is typically required before GC-MS analysis to improve chromatographic behavior. sigmaaldrich.comnih.gov Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives are more stable and less sensitive to moisture than other silylating derivatives. sigmaaldrich.com The resulting mass spectra exhibit characteristic fragmentation patterns that allow for confident structural elucidation and identification. sigmaaldrich.comsigmaaldrich.com For example, TBDMS derivatives often show fragments corresponding to the loss of methyl (M-15) or tert-butyl (M-57) groups. sigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for quantifying amines in complex matrices, often without derivatization. sciex.comnih.gov The analysis is typically performed using a reversed-phase column and a mobile phase containing a weak acid, like formic acid, to promote protonation of the amine. nih.gov
Detection is achieved using a mass spectrometer, often a triple quadrupole, operating in multiple reaction monitoring (MRM) mode. nih.govnih.gov This involves selecting the protonated molecular ion ([M+H]+) of this compound in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This high specificity allows for accurate quantification even at very low concentrations. The method can be validated for linearity, precision, accuracy, recovery, and limits of detection (LOD) and quantification (LOQ). nih.govnih.gov For instance, a validated LC-MS/MS method for a similar amine, 5-amino-1-methyl quinolinium, demonstrated linearity over a wide concentration range (10–2500 ng/mL) with high accuracy and precision. nih.gov
Interactive Table: Example Performance of a Validated LC-MS/MS Method for Amine Quantification
| Parameter | Result | Reference |
| Linearity Range | 10-2500 ng/mL | nih.gov |
| Correlation Coefficient (r²) | > 0.99 | nih.gov |
| Intra-day and Inter-day Precision | Within 15% | nih.gov |
| Intra-day and Inter-day Accuracy | Within 15% | nih.gov |
| Extraction Recovery | 99.5% - 110.6% | nih.gov |
| Total Run Time | ~9 minutes | nih.gov |
Note: This table is based on data for 5-amino-1-methyl quinolinium and bufotenine (B1668041) and serves as a representative example of the performance achievable for amine analysis. nih.govnih.gov
Spectrophotometric and Spectroscopic Methods for Quantitative Analysis
While chromatography is dominant, spectrophotometric and other spectroscopic methods offer alternative or complementary approaches for the analysis of this compound.
Spectrophotometry (UV-Vis): Direct UV-Vis spectrophotometry is not typically suitable for aliphatic amines like this compound as they lack a significant chromophore. However, quantitative analysis can be achieved by reacting the amine with a chromogenic agent to produce a colored product that absorbs light in the visible region. nih.govpsu.edu For example, some methods are based on the reaction of an amine with an agent like the Fe(III)-ferrozine complex, where the amine reduces iron(III) to iron(II), which then forms a colored complex. nih.gov Another approach involves using reagents like p-anisaldehyde, which reacts with certain amines to form a purple-colored product measurable at a specific wavelength. psu.edu The intensity of the color, measured by a spectrophotometer, is proportional to the amine concentration, following Beer's law within a specific range. nih.govpsu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is a powerful tool for the qualitative analysis and structural elucidation of this compound. nih.govbohrium.com It provides detailed information about the molecular structure. While not typically used for routine quantitative analysis due to lower sensitivity compared to MS, quantitative NMR (qNMR) can be employed. It is a non-destructive technique that can determine the concentration of a substance by comparing the integral of its NMR signals to that of a certified internal standard. bohrium.com ¹³C NMR, in particular, can be used to quantitatively determine the relative amounts of different species in a solution. bohrium.com
Development of Novel Detection and Quantification Methods
Research continues to drive the development of new analytical methods with improved sensitivity, speed, and convenience for amine analysis.
One area of development is in advanced derivatization strategies coupled with mass spectrometry. For example, the use of isotopically coded light and heavy derivatization reagents allows for more accurate quantification by MALDI-TOF MS. nih.gov In this method, the sample is split and derivatized with either a light or heavy version of a tagging reagent. The derivatization adds a permanent positive charge, enhancing ionization efficiency, and the ratio of the light to heavy peaks in the mass spectrum provides precise quantification. nih.gov This approach can achieve detection limits in the low femtomole range. nih.gov
Another innovative approach involves the use of urea (B33335) as a simple and effective derivatizing agent for amino acids for LC-MS analysis. mdpi.com The reaction proceeds quantitatively under a range of conditions and improves the separation of the analytes on reversed-phase columns. mdpi.com While developed for amino acids, the principle of using simple, readily available reagents to improve chromatographic behavior and detection response could be explored for amines like this compound.
Furthermore, new workflows in LC-MS/MS, such as the MIDAS™ workflow, allow for unambiguous analyte identification by acquiring full scan MS/MS spectra when a specific MRM transition is detected, providing an extra layer of confirmation without sacrificing quantitative performance. sciex.com These advancements aim to overcome the inherent challenges of amine analysis, providing more robust and reliable data for research and quality control.
Biological Activity and Molecular Mechanisms of 5 Methylthiolan 3 Amine Analogs
Exploration of Potential Biological Targets and Pathways
Analogs of 5-Methylthiolan-3-amine, particularly those featuring the thiolane or the related thiophene (B33073) ring, have been investigated for a wide range of biological activities, pointing to a diverse set of potential molecular targets and pathways. The inherent chemical properties of the sulfur-containing scaffold allow for interactions with various biomolecules. Research has identified that these compounds can modulate the activity of enzymes and receptors through mechanisms like hydrogen bonding and electrostatic interactions, facilitated by functional groups attached to the core structure.
Thiophene-based analogs have demonstrated notable anti-inflammatory properties, with studies revealing their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov For instance, certain thiophene pyrazole (B372694) hybrids are identified as moderate and selective COX-2 inhibitors. nih.gov In the realm of cancer research, thiophene derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov Furthermore, the GABAb receptor, a crucial target in the central nervous system, has been shown to be allosterically modulated by 2-(acylamino)thiophene derivatives, highlighting their potential in neurological applications. acs.org
The biological reach of these scaffolds extends to antimicrobial and antileishmanial activities. researchgate.netmdpi.com The mechanism in these cases often involves targeting essential cellular processes in pathogens. For example, some 2-aminothiazoles, which share structural similarities, have been found to be highly effective against Mycobacterium tuberculosis. nih.gov The interaction with these varied targets suggests that thiolane-amine analogs can influence multiple signaling pathways, including inflammatory cascades, cell proliferation and survival pathways (like those mediated by VEGFR), and neurotransmitter signaling pathways. The specific pathway engaged is highly dependent on the exact structure of the analog and its substituents.
Structure-Activity Relationship (SAR) Studies of Thiolane-Amine Scaffolds
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For thiolane-amine scaffolds and their thiophene-based bioisosteres, several key structural features have been identified as critical for their biological activity.
In a series of 2-aminothiazoles developed as antitubercular agents, SAR analysis revealed that the central thiazole (B1198619) ring and a 2-pyridyl group at the C-4 position were essential for activity and intolerant to modifications. nih.gov However, significant flexibility was observed at the N-2 position of the aminothiazole, where the introduction of various substituted benzoyl groups led to a more than 128-fold improvement in activity. nih.gov This highlights the importance of the acylamino linkage for potency. nih.gov
For 2-aminothiophene derivatives with anti-inflammatory activity, the presence of methyl, ester, and amine groups in the structure has been frequently noted as important for biological target recognition, particularly for inhibiting COX and LOX enzymes. nih.gov In another study on anti-inflammatory 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives, compounds with specific substitutions were identified as selective COX-2 inhibitors. nih.gov
The nature of substituents on the core scaffold dramatically influences activity. For instance, in a series of N-acylhydrazones containing a thiophene ring, cytotoxicity against cancer cell lines was found to be highly dependent on the specific substitutions. researchgate.net Similarly, for tertiary amine derivatives of chlorochalcone (B8783882) acting as cholinesterase inhibitors, the position of the chlorine atom and the nature of the tertiary amine group significantly influenced activity and selectivity. nih.gov The presence of a cycloalkyl ring fused to a thiophene core was found to be important for the antileishmanial activity of 2-aminothiophene derivatives. mdpi.com
Table 1: Summary of Key SAR Findings for Thiolane/Thiophene-Amine Scaffolds
| Scaffold/Series | Biological Activity | Key SAR Findings | Reference(s) |
| 2-Aminothiazoles | Antitubercular | The thiazole and C-4 pyridyl moieties are intolerant to modification; the N-2 position is flexible and allows for potency improvement with substituted benzoyl groups. nih.gov | nih.gov |
| 2-Aminothiophene Derivatives | Anti-inflammatory | Methyl, ester, and amine groups are important for COX/LOX inhibition. nih.gov | nih.gov |
| 2-Aminothiophene Derivatives | Antileishmanial | The presence of a cycloalkyl ring fused to the thiophene core appears important for activity. mdpi.com | mdpi.com |
| Tertiary Amine Chlorochalcones | Cholinesterase Inhibition | The substitution position of chlorine and the nature of the tertiary amine group significantly influence activity and selectivity. nih.gov | nih.gov |
Mechanistic Investigations of Cellular and Biochemical Interactions
The mechanisms through which this compound analogs exert their biological effects involve a variety of cellular and biochemical interactions. These interactions are dictated by the molecule's three-dimensional structure and chemical properties, which allow it to bind to and modulate the function of specific biological macromolecules.
At the biochemical level, the mechanism often involves direct interaction with enzymes or receptors. For example, the hydroxyl and nitrile moieties of a 2-(3-Hydroxythiolan-3-yl)benzonitrile analog can participate in hydrogen bonding and electrostatic interactions with the active or allosteric sites of enzymes and receptors, thereby modulating their activity. In the case of cholinesterase inhibition by certain tertiary amine derivatives, molecular docking studies suggest that the inhibitors can simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov For 2-(acylamino)thiophene derivatives that act as positive allosteric modulators of the GABAB receptor, the mechanism involves enhancing the receptor's response to its endogenous ligand, GABA, rather than activating the receptor directly. acs.org
At the cellular level, these biochemical interactions translate into observable changes in cell behavior. For instance, some thiophene derivatives have been shown to block mast cell degranulation, a key event in the inflammatory response. nih.gov In the context of anticancer activity, analogs can induce apoptosis (programmed cell death) and cause cell cycle arrest. nih.gov For example, screening of certain thiophene carboxamides against hepatocellular carcinoma cells revealed an accumulation of cells in the sub-G1 phase and cell cycle arrest at the G2/M phase, indicative of apoptosis induction. nih.gov The thiolane ring itself can also undergo metabolic transformations within the cell, potentially leading to the formation of active metabolites that are responsible for the observed biological effects.
In Vitro and In Vivo Pharmacological Model Development (Excluding Clinical Data)
The pharmacological characterization of this compound analogs relies on a suite of in vitro and in vivo models to determine their efficacy and mechanism of action.
To identify and characterize the molecular targets of thiolane-amine analogs, various receptor binding and enzyme inhibition assays are employed. These assays quantify the affinity of a compound for its target and its ability to inhibit or modulate its function.
For G-protein coupled receptors like the GABAB receptor, GTPγS binding assays are used. acs.org In this assay, the ability of 2-(acylamino)thiophene derivatives to potentiate GABA-induced stimulation of [³⁵S]GTPγS binding to cell membranes is measured, providing a functional readout of positive allosteric modulation. acs.org For enzyme targets, direct inhibition assays are standard. For example, the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is determined by measuring the reduction in enzyme activity in the presence of the inhibitor. nih.gov Similar assays are used to assess the inhibition of digestive enzymes such as pancreatic α-amylase, α-glucosidase, and pancreatic lipase (B570770). nih.gov For kinase targets like VEGFR-2, enzymatic assays would measure the inhibition of the receptor's phosphorylation activity. nih.gov
Table 2: Examples of In Vitro Assays for Thiolane/Thiophene Analogs
| Assay Type | Target | Compound Class Studied | Purpose | Reference(s) |
| GTPγS Binding Assay | GABAB Receptor | 2-(Acylamino)thiophene derivatives | To measure positive allosteric modulation activity. acs.org | acs.org |
| Enzyme Inhibition Assay | Acetylcholinesterase (AChE) | Tertiary amine derivatives of chlorochalcone | To determine IC₅₀ values and selectivity of inhibition. nih.gov | nih.gov |
| Enzyme Inhibition Assay | α-Glucosidase, α-Amylase | Synthetic amino acid derivatives | To assess potential as hypoglycemic agents. nih.gov | nih.gov |
| Receptor Binding Studies | Interleukin-3 (IL-3) Receptor | IL-3 analogs | To correlate binding affinity with biological potency. nih.gov | nih.gov |
Cellular assays are essential for understanding how a compound's activity at a specific target translates into a biological response in a living cell. These assays can measure a wide range of cellular processes.
Cytotoxicity assays are commonly used, especially for potential anticancer agents. The effects of thiophene carboxamide derivatives, for instance, were screened against gastrointestinal cancer cell lines like HepG-2 and HCT-116 to determine their potency in killing cancer cells. nih.gov Following initial cytotoxicity screening, more detailed mechanistic assays such as cell cycle analysis and apoptosis assays are performed. nih.gov These can reveal if a compound causes cell death by inducing apoptosis and at which stage of the cell cycle it acts. nih.gov
For compounds targeting the central nervous system, in vivo models are often necessary to observe the integrated physiological response. For example, the efficacy of GABAB receptor modulators was assessed in mice by observing their ability to potentiate the sedative/hypnotic effects of baclofen, a known GABAB agonist. acs.org This model measures the onset and duration of the loss of the righting reflex, providing a clear in vivo endpoint for the compound's pharmacological effect. acs.org The antimicrobial properties of these compounds are evaluated using whole-cell screens against pathogenic microbes, such as determining the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. nih.gov
Receptor Binding and Enzyme Inhibition Assays
Biosynthetic and Catabolic Pathways of Related Sulfur-Containing Amines in Biological Systems
The metabolism of sulfur-containing amines in biological systems is intrinsically linked to the metabolism of the sulfur-containing amino acids, methionine and cysteine, which are central hubs for sulfur biochemistry. nih.govnih.gov While specific pathways for synthetic compounds like this compound are not naturally occurring, the breakdown and processing of related endogenous molecules provide a framework for understanding their potential metabolic fate.
The primary metabolic routes for methionine involve its activation to S-adenosylmethionine (SAM), a universal methyl group donor. nih.gov Following methylation reactions, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine stands at a critical branch point: it can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine. nih.gov This pathway is a major source of endogenous cysteine in mammals. nih.gov
Another significant fate of SAM is its role in polyamine biosynthesis. After decarboxylation to form decarboxylated SAM (dSAM), it serves as the donor of aminopropyl groups for the synthesis of polyamines like spermidine (B129725) and spermine. nih.gov This process releases 5'-methylthioadenosine (MTA), which is efficiently recycled back to methionine, conserving the sulfur atom. nih.gov
The catabolism of cysteine can proceed through several routes. One major pathway involves its oxidation to cysteinesulfinate, which can then be further metabolized to taurine (B1682933) or pyruvate (B1213749) and sulfite. nih.gov Alternatively, desulfuration pathways can remove the sulfur from cysteine, releasing it as a reduced species like hydrogen sulfide (B99878) (H₂S), which is now recognized as an important gasotransmitter. nih.gov The carbon skeleton is converted to pyruvate. nih.gov These natural biosynthetic and catabolic pathways for sulfur-containing amino acids and amines highlight the complex enzymatic machinery that exists in biological systems for processing sulfur compounds.
Applications in Organic Synthesis and Materials Science
5-Methylthiolan-3-amine as a Building Block in Complex Molecule Synthesis
A chemical building block is a molecule with reactive functional groups that can be used for the modular assembly of more complex molecular structures. wikipedia.org The presence of a reactive primary amine and a sulfur-containing ring makes this compound a valuable precursor for creating intricate three-dimensional molecules. illinois.edu Chiral amines, in particular, are essential building blocks for many pharmaceutical compounds and drug candidates. sigmaaldrich.com
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a vast and varied family of organic compounds. msu.edu The amine functional group is a common entry point for the synthesis of nitrogen-containing heterocycles. uou.ac.in The primary amine of this compound can react with various electrophilic partners to construct new ring systems.
Research has shown that amino groups can react with reagents like activated enol ethers to form intermediates that subsequently cyclize into heterocyclic structures such as isoxazolopyrimidinones. imist.ma Similarly, direct or reductive amination processes can lead to the formation of cyclic amines like pyrazines and bipyridines. rsc.org Drawing from these principles, this compound could serve as a precursor to a range of fused or spirocyclic heterocyclic systems. For instance, reaction with diketones or their equivalents could lead to the formation of novel pyrazine (B50134) or dihydropyrazine (B8608421) derivatives fused to the thiolane ring. These structures are of interest due to the prevalence of heterocycles in natural products, pharmaceuticals, and agrochemicals. uou.ac.in Amino acids themselves are well-established precursors for a wide array of heterocycles, including hydantoins, diketopiperazines, and oxazolidinones, highlighting the synthetic versatility of the amine functional group in ring formation. taylorfrancis.comtaylorfrancis.com
Table 1: Potential Heterocyclic Systems Derived from this compound
| Reactant Partner | Potential Heterocyclic Product | Significance |
| 1,2-Dicarbonyl compounds | Thiolan-fused Pyrazines | Core structures in biologically active molecules |
| Activated Enol Ethers | Thiolan-fused Pyrimidinones | Analogues of nucleobases, potential enzyme inhibitors |
| Phosgene Equivalents | Cyclic Ureas/Carbamates | Building blocks for polymers and pharmaceuticals |
| α,β-Unsaturated Esters | Thiolan-fused Piperidinones | Scaffolds for medicinal chemistry |
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. york.ac.uk A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. york.ac.ukwikipedia.org Given that this compound is an inherently chiral molecule, it has the potential to function as a chiral auxiliary. In a typical sequence, the amine would be converted into an amide with an achiral carboxylic acid derivative. The chirality of the amine would then direct subsequent reactions, such as alkylations or aldol (B89426) additions on the substrate, to proceed with high diastereoselectivity. wikipedia.org After the desired stereocenter is set, the auxiliary can be cleaved and potentially recovered for reuse. york.ac.uk
The effectiveness of a chiral auxiliary is often demonstrated in reactions like the Diels-Alder reaction, where high stereochemical induction can be achieved. sfu.ca The stereochemistry of the newly formed centers is dictated by the steric and electronic environment created by the auxiliary.
Table 2: Hypothetical Application of this compound as a Chiral Auxiliary
| Reaction Type | Substrate | Expected Outcome |
| Asymmetric Alkylation | Prochiral enolate derived from an amide of the auxiliary | High diastereoselectivity in the formation of a new C-C bond |
| Asymmetric Aldol Reaction | Amide-derived enolate reacting with an aldehyde | Formation of chiral β-hydroxy carbonyl compounds |
| Asymmetric Diels-Alder | Acrylate ester of the auxiliary reacting with a diene | High facial selectivity in the [4+2] cycloaddition |
Precursor in Heterocyclic Chemistry
Catalytic Roles of this compound and its Derivatives
The unique functional groups of this compound allow it and its derivatives to participate in catalytic processes, either as an organocatalyst or as a ligand for a metal center.
Organocatalysis is a form of catalysis where the rate of a chemical reaction is increased by an organic catalyst. wikipedia.org Chiral primary and secondary amines are powerful organocatalysts, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. wikipedia.orgrsc.org
The primary amine of this compound could be employed in various organocatalytic transformations. For example, in reacting with α,β-unsaturated aldehydes, it can form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, making it more susceptible to attack by nucleophiles in reactions like the Diels-Alder or Friedel-Crafts alkylation, with the chirality of the amine guiding the stereochemical outcome. sigmaaldrich.com Alternatively, the amine can react with ketones or aldehydes to form a chiral enamine, which can then act as a nucleophile in conjugate additions or α-alkylation reactions. wikipedia.org The development of amine organocatalysis has provided a metal-free approach to C-H hydroxylation and other challenging transformations. nih.gov
The design of ligands to modify the properties of metal complexes is a cornerstone of modern catalysis. wiley.com this compound possesses two potential donor atoms for metal coordination: the nitrogen of the amine and the sulfur of the thioether. This makes it a potential bidentate P,N-type ligand analogue (where S replaces P), which can coordinate to a transition metal center. The chiral nature of the ligand is crucial for asymmetric catalysis, where it can create a chiral environment around the metal, influencing the stereoselectivity of reactions like hydrogenation or cross-coupling. wiley.com
The development of novel ligands is central to addressing challenges in transition metal catalysis. cam.ac.uk Specifically designed chiral ligands are used to achieve high enantioselectivity in reactions such as copper-catalyzed amination of alkyl radicals or rhodium-catalyzed C-H amination. cam.ac.ukbohrium.com By modifying the amine or the carbon backbone of this compound, a family of derivatives could be synthesized to fine-tune the steric and electronic properties of the resulting metal complexes, potentially leading to highly selective catalysts for challenging transformations. nih.gov Noncovalent interactions between the ligand and a substrate can also play a crucial role in achieving high stereocontrol. mdpi.com
Organocatalysis Utilizing the Amine Functionality
Integration into Advanced Materials and Polymers
The principles of using amino acids to create polymers can be extended to amino-thiolane derivatives. taylorfrancis.com The primary amine of this compound allows it to be a monomeric unit in the synthesis of advanced polymers. For example, it could be converted into an N-carboxyanhydride (NCA), a common monomer for the synthesis of polypeptides. The ring-opening polymerization of such an NCA would yield a polymer with pendant 5-methylthiolan groups. taylorfrancis.com
These sulfur-containing polymers could have unique properties, such as altered hydrophobicity, metal-binding capabilities, or specific optical properties. The incorporation of the rigid thiolane ring into the polymer backbone or as a side chain could influence the polymer's thermal stability, morphology, and mechanical properties. Furthermore, post-polymerization modification of the thioether group (e.g., oxidation to sulfoxide (B87167) or sulfone) could provide a route to dynamically tune the material's properties. The use of chiral building blocks derived from natural sources is a growing strategy for creating complex and functional materials. nih.gov
Monomer or Cross-linking Agent in Polymer Synthesis
The structure of this compound, featuring a primary amine and a cyclic thioether, theoretically allows it to act as a monomer or a cross-linking agent in polymerization reactions. The primary amine can participate in step-growth polymerization processes such as the formation of polyamides, polyimides, or polyureas when reacted with appropriate comonomers like dicarboxylic acids, dianhydrides, or diisocyanates, respectively. The thioether linkage within the thiolan ring could potentially influence the properties of the resulting polymer, for instance by enhancing its refractive index or its affinity for certain metals.
Furthermore, the amine group could be used to initiate ring-opening polymerization of cyclic monomers like epoxides or lactones. In such cases, the this compound unit would be incorporated as an end-group, functionalizing the polymer chain.
As a cross-linking agent, this compound could be introduced into a polymer structure to create a three-dimensional network. This is typically achieved by reacting the amine groups with reactive sites on existing polymer chains, leading to improved mechanical strength, thermal stability, and chemical resistance of the material.
Despite this theoretical potential, a comprehensive review of the current scientific literature reveals a lack of specific studies detailing the use of this compound as a monomer or cross-linking agent in polymer synthesis. Research in the broader field of thiol-containing polymers often focuses on the reactivity of the thiol group itself, which can participate in thiol-ene or thiol-yne "click" chemistry reactions to form polymer networks. acs.orgnih.gov For instance, the ring-opening of thiolactones with amines is a known method to generate thiols in situ for subsequent polymerization. acs.orgnih.govdigitellinc.com However, specific examples and detailed research findings regarding the polymerization of this compound are not presently available.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Comonomer Type | Potential Polymer Backbone | Research Findings |
| Polyamide | Dicarboxylic acid / Acyl chloride | Amide | Data not available |
| Polyurea | Diisocyanate | Urea (B33335) | Data not available |
| Polyimide | Dianhydride | Imide | Data not available |
| Epoxy Resin | Epoxide (as cross-linker) | Ether | Data not available |
Functionalization of Surfaces and Nanomaterials
The dual functionality of this compound also presents opportunities for its use in the functionalization of surfaces and nanomaterials. The amine group provides a versatile handle for covalent attachment to a wide variety of substrates. For example, it can react with surface-bound carboxylic acids, aldehydes, or epoxy groups to form stable amide, imine, or amine linkages, respectively. This process can alter the surface properties of materials, such as their hydrophilicity, chemical reactivity, or biocompatibility. The introduction of amino groups is a well-established strategy for enhancing the dispersion and processability of nanomaterials. rsc.org
The thiolane ring, containing a sulfur atom, can exhibit affinity for noble metal surfaces, such as gold, silver, and platinum. While the sulfur in a thioether is less reactive than a thiol (-SH) group for forming self-assembled monolayers (SAMs) on gold, it can still participate in coordinative bonding. This interaction can be utilized to anchor the molecule, and any functionality attached to its amine group, onto metal surfaces or nanoparticles. Thiol-based chemistry is a cornerstone for the functionalization of surfaces for applications ranging from biosensors to antifouling coatings. cdnsciencepub.comacs.orgrsc.org
The functionalization of nanomaterials, such as gold nanoparticles or quantum dots, with amine-containing molecules is a common strategy to impart specific functionalities. mdpi.combiomedres.usrsc.org These amino-functionalized nanomaterials can then be further conjugated with biomolecules, dyes, or drugs for applications in diagnostics, imaging, and targeted drug delivery. biomedres.usrsc.org
However, specific research detailing the application of this compound for the functionalization of particular surfaces or nanomaterials is not found in the current body of scientific literature. The principles of amine and thiol-mediated surface chemistry provide a strong theoretical basis for its potential in this area, but dedicated studies are required to explore and validate these possibilities.
Table 2: Potential Surface and Nanomaterial Functionalization with this compound
| Substrate | Functional Group for Amine Reaction | Potential Application | Detailed Research Findings |
| Silicon Wafer (oxidized) | Silanols (after activation) | Biosensors, Microelectronics | Data not available |
| Gold Nanoparticles | N/A (Thioether affinity) | Drug Delivery, Catalysis | Data not available |
| Carbon Nanotubes (oxidized) | Carboxylic Acids | Composites, Sensors | Data not available |
| Polymer Films | Epoxy, Isocyanate, etc. | Biocompatible Coatings | Data not available |
Environmental and Agricultural Research Perspectives
Microbial Transformation and Degradation Pathways
There is currently no specific scientific literature detailing the microbial transformation or degradation pathways of 5-Methylthiolan-3-amine. General principles of microbial metabolism suggest that as a sulfur-containing amine, its breakdown would likely involve enzymatic processes such as deamination, oxidation, and cleavage of the thiolane ring. However, without specific studies on this compound, the precise enzymes, microbial species involved, and the resulting catabolic products remain unknown. Research on the biodegradation of other tertiary amines and aromatic amines has been conducted, but these findings cannot be directly extrapolated to this compound due to its unique cyclic and sulfur-containing structure. nih.govbioline.org.brwikipedia.org
Role in Plant-Microbe Interactions and Metabolomics
The role of this compound in plant-microbe interactions and its significance in metabolomics are also not documented in available research. Plant-microbe interactions are complex and mediated by a diverse array of signaling molecules and secondary metabolites. mdpi.com While amino acids and their derivatives are known to play crucial roles in these interactions, the specific involvement of this compound has not been identified. mdpi.com Metabolomic studies in plants have identified numerous compounds, but this compound has not been reported as a significant metabolite in the context of plant defense or microbial signaling in the available literature.
Potential in Agrochemical Development
There is no information in the searched scientific literature to suggest that this compound has been investigated for its potential in agrochemical development. The discovery and development of new agrochemicals involve extensive screening of compounds for biological activity. While derivatives of related heterocyclic compounds like thiazoles have been synthesized and tested for various biological activities, this compound itself does not appear to be a compound of focus in current agrochemical research based on the available data. nih.govmdpi.com
Future Perspectives and Emerging Research Avenues
Integration of Artificial intelligence and Machine learning in 5-Methylthiolan-3-amine Research
Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data from similar heterocyclic compounds to predict the efficacy and potential applications of novel this compound derivatives. acs.orgnih.gov By analyzing molecular descriptors—numerical representations of a molecule's chemical and physical properties—these models can identify which structural features are crucial for a desired outcome. acs.org For instance, an ML model could be developed to screen a virtual library of thousands of this compound analogs to identify candidates with high potential as aromatase inhibitors or other therapeutic agents. acs.org This data-driven approach allows researchers to prioritize the synthesis and testing of only the most promising compounds, saving considerable time and resources. The use of AI and ML extends to predicting drug-likeness profiles, toxicity, and pharmacokinetic properties, further refining the selection process for new drug candidates. nih.govfnasjournals.com
Table 1: Potential AI/ML Applications in this compound Research
| AI/ML Application | Description | Potential Impact on Research |
|---|---|---|
| QSAR Modeling | Develops models that correlate molecular structure with biological activity or chemical properties. nih.gov | Predicts the potential efficacy of new this compound derivatives, guiding synthesis efforts. |
| Virtual Screening | Screens large virtual libraries of compounds against a biological target to identify potential hits. nih.gov | Rapidly identifies promising derivatives for further experimental testing, accelerating discovery. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. | Early identification of candidates with poor pharmacokinetic or toxicity profiles, reducing late-stage failures. |
| De Novo Drug Design | Uses generative models to design entirely new molecules with desired properties. fnasjournals.com | Creates novel this compound-based structures optimized for specific targets. |
| Reaction Optimization | Predicts optimal reaction conditions (e.g., solvent, catalyst, temperature) for synthesizing derivatives. | Improves synthesis efficiency, yield, and purity while minimizing waste. |
Sustainable Synthesis and Green Chemistry Approaches
The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of heterocyclic compounds like this compound is no exception. rsc.org Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnumberanalytics.com This involves employing safer solvents, reducing energy consumption, and using renewable resources where possible. rsc.org
For the synthesis of sulfur-containing heterocycles, significant progress has been made in developing environmentally friendly methods. mdpi.com These include the use of alternative solvents like water, ionic liquids, or deep eutectic solvents, which are often less toxic and more sustainable than traditional organic solvents. mdpi.comnumberanalytics.com Metal-free catalytic systems are also being explored to avoid the toxicity and cost associated with heavy metal catalysts. nih.gov Furthermore, energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis can accelerate reaction times and improve yields under milder conditions. numberanalytics.com Another promising area is the use of visible-light-mediated reactions, which offer a powerful strategy for synthesizing organic molecules under gentle, room-temperature conditions, preserving sensitive functional groups. bohrium.com The application of these green approaches to the synthesis of this compound and its derivatives could lead to more efficient, safer, and environmentally benign manufacturing processes. vast.gov.vn
Table 2: Comparison of Traditional vs. Green Synthesis Strategies for Sulfur Heterocycles
| Synthesis Aspect | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvents | Often uses toxic and volatile organic solvents (e.g., dichloromethane). numberanalytics.com | Employs safer, reusable, or biodegradable solvents like water, ionic liquids, or deep eutectic solvents. mdpi.comnumberanalytics.com |
| Catalysts | Frequently relies on heavy metal catalysts (e.g., copper, rhodium). nih.gov | Utilizes metal-free methods, biocatalysts (enzymes), or recyclable heterogeneous catalysts. nih.govnumberanalytics.com |
| Energy Source | Conventional heating, often requiring high temperatures and long reaction times. | Microwave or ultrasound irradiation for rapid and uniform heating; visible-light photocatalysis for reactions at ambient temperature. numberanalytics.combohrium.com |
| Atom Economy | May involve multi-step reactions with protection/deprotection steps, generating significant waste. | Favors one-pot, multi-component reactions and catalytic methods to maximize the incorporation of starting materials into the final product. mdpi.commdpi.com |
| Starting Materials | Typically derived from petrochemical feedstocks. | Explores the use of renewable biomass resources as starting materials. rsc.org |
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse libraries of related compounds. fortunejournals.com When coupled with high-throughput screening (HTS), which allows for the rapid testing of these compounds for biological activity, this approach can dramatically accelerate the discovery of new lead molecules. fortunejournals.complos.org This methodology is highly applicable to the exploration of this compound's chemical space.
The core idea is to start with a central scaffold, in this case, the this compound structure, and systematically attach a wide variety of different chemical "building blocks" at one or more points of modification. fortunejournals.com For this compound, the primary amine group is an ideal handle for derivatization, allowing for the creation of amides, sulfonamides, and other functionalities through parallel synthesis techniques. researchgate.net The result is a combinatorial library containing hundreds or thousands of unique, but structurally related, derivatives. nih.gov This library can then be subjected to HTS assays to screen for various activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. plos.orgnih.gov Positive "hits" from the screen can then be selected for more detailed investigation and optimization, providing a direct path from the initial scaffold to potentially valuable new compounds. researchgate.net
Table 3: Hypothetical Combinatorial Library Design for this compound Derivatives
| Scaffold | Point of Diversification | Building Blocks (Examples) | Resulting Library | Potential Screening Targets |
|---|---|---|---|---|
| This compound | Amine group (-NH2) | Acyl Chlorides: Acetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride | Amide Library: A diverse collection of N-acylated 5-methylthiolan-3-amines. | Kinase inhibitors, Anticancer agents, Antimicrobial compounds. plos.orgnih.gov |
| This compound | Amine group (-NH2) | Sulfonyl Chlorides: Benzenesulfonyl chloride, Methanesulfonyl chloride, Toluenesulfonyl chloride | Sulfonamide Library: A diverse collection of N-sulfonylated 5-methylthiolan-3-amines. | Enzyme inhibitors, Anti-inflammatory agents. |
| This compound | Amine group (-NH2) | Aldehydes/Ketones (via reductive amination): Various substituted benzaldehydes, cyclic ketones | Secondary/Tertiary Amine Library: A diverse collection of N-alkylated or N-arylated derivatives. | CNS disorder targets, Receptor modulators. nih.gov |
Q & A
Q. What factors influence the compound’s stability under varying storage conditions?
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via UPLC .
- Light sensitivity : Use amber vials and assess photostability under ICH Q1B conditions .
- Excipient compatibility : Test interactions with common stabilizers (e.g., mannitol) in formulation studies .
Key Considerations for Data Interpretation
- Contradictory results : Replicate experiments with independent batches to distinguish batch-specific anomalies from systemic errors .
- Bioactivity variability : Normalize data to cell viability controls (e.g., MTT assays) to account for cytotoxicity .
- Regulatory alignment : Document synthesis and testing protocols per EMA/FDA guidelines to facilitate future approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
